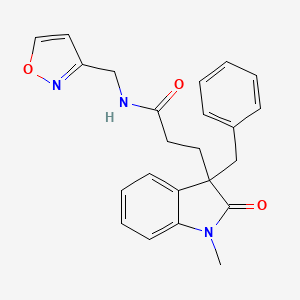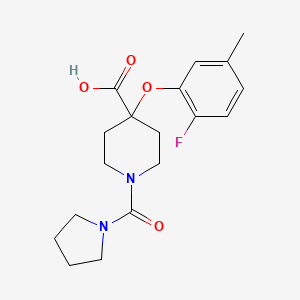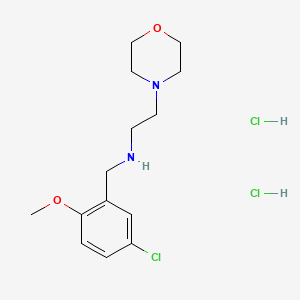
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MFPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFPC belongs to the class of piperidine carboxylic acid derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the body. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce pain and fever in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various signaling pathways in the body. However, one of the limitations of this compound is its limited availability, which may make it difficult to carry out large-scale experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One area of research could be to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies could be carried out to elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 2-methyl-3-furoic acid with hydrazine hydrate to obtain 2-methyl-3-furoyl hydrazine. The obtained product is then reacted with 4-piperidone hydrochloride to produce this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-furoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-11-12(3-10-22-11)13(19)17-8-4-15(5-9-17,14(20)21)18-7-2-6-16-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFYYGIIWVADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)
![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)


![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5324477.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5324481.png)



![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)